molecular formula C7H15NO2S B13569325 butyl N-(2-sulfanylethyl)carbamate CAS No. 89855-65-2

butyl N-(2-sulfanylethyl)carbamate

Cat. No.: B13569325
CAS No.: 89855-65-2
M. Wt: 177.27 g/mol
InChI Key: VQQKHKBHESABFS-UHFFFAOYSA-N
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Description

Butyl N-(2-sulfanylethyl)carbamate is a chemical compound with the molecular formula C7H15NO2S. It is a type of carbamate, which is an ester of carbamic acid. This compound is known for its use as a protecting group for amines in organic synthesis, particularly in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl N-(2-sulfanylethyl)carbamate can be synthesized through a reaction between 2-mercaptoethylamine hydrochloride and di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl N-(2-sulfanylethyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of carbamate derivatives.

Scientific Research Applications

Butyl N-(2-sulfanylethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl N-(2-sulfanylethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The protecting group can be removed under specific conditions, such as treatment with strong acids like trifluoroacetic acid, which cleaves the carbamate linkage and regenerates the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its sulfanyl group, which provides additional reactivity and functionality compared to other carbamate protecting groups. This makes it particularly useful in specific synthetic applications where additional functionalization is required.

Properties

CAS No.

89855-65-2

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

butyl N-(2-sulfanylethyl)carbamate

InChI

InChI=1S/C7H15NO2S/c1-2-3-5-10-7(9)8-4-6-11/h11H,2-6H2,1H3,(H,8,9)

InChI Key

VQQKHKBHESABFS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NCCS

Origin of Product

United States

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